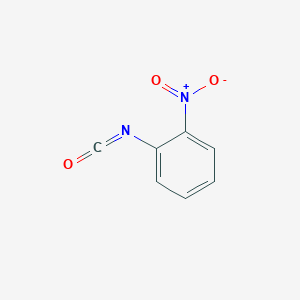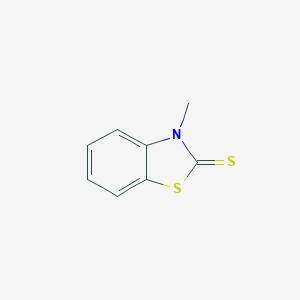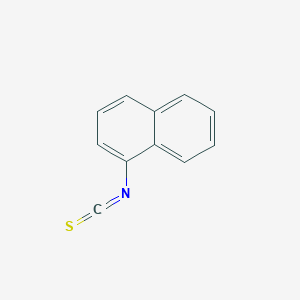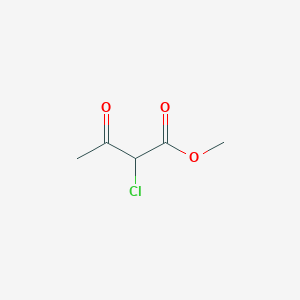
2-Nitrophenylisocyanat
Übersicht
Beschreibung
2-Nitrophenyl isocyanate is an organic compound with the molecular formula C₇H₄N₂O₃. . This compound is characterized by the presence of a nitro group (-NO₂) and an isocyanate group (-N=C=O) attached to a benzene ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Wissenschaftliche Forschungsanwendungen
2-Nitrophenyl isocyanate has several applications in scientific research, including:
Organic Synthesis: Used in the synthesis of symmetrical bis-2-nitrophenylcarbodi-imide via dimerization reactions.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the production of polymers and other advanced materials.
Biological Studies: Used as a reagent in biochemical assays and studies involving enzyme inhibition.
Wirkmechanismus
Target of Action
2-Nitrophenyl isocyanate is a chemical compound with the formula C7H4N2O3 Isocyanates, in general, are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
The mode of action of 2-Nitrophenyl isocyanate is primarily through its isocyanate group (-NCO). This group is highly reactive and can form covalent bonds with various biological molecules, leading to changes in their structure and function
Biochemical Pathways
Isocyanates are known to react with biological macromolecules, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Given the reactivity of the isocyanate group, it is likely that the compound is rapidly metabolized in the body .
Result of Action
Isocyanates are known to cause cellular damage due to their reactivity with biological macromolecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Nitrophenyl isocyanate. For instance, exposure to moist air or water can lead to reactions with the isocyanate group . Additionally, the compound should be stored at 2-8°C to maintain its stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Nitrophenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2-nitroaniline with phosgene (COCl₂) to produce the isocyanate . The reaction proceeds as follows: [ \text{2-Nitroaniline} + \text{Phosgene} \rightarrow \text{2-Nitrophenyl isocyanate} + \text{Hydrogen chloride} ]
Another method involves the oxidation of isonitriles using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride .
Industrial Production Methods: In industrial settings, the production of 2-nitrophenyl isocyanate typically involves the phosgenation of 2-nitroaniline. This process requires careful handling of phosgene due to its highly toxic nature. The reaction is conducted under controlled conditions to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitrophenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols, amines, and water.
Substitution Reactions: Forms carbamates (urethanes) when reacted with alcohols and substituted ureas when reacted with primary or secondary amines.
Common Reagents and Conditions:
Alcohols: Reacts with alcohols to form carbamates under the catalysis of tertiary amines or metal salts such as tin, iron, and mercury.
Amines: Reacts with primary and secondary amines to form substituted ureas.
Major Products:
Carbamates (Urethanes): Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with amines.
Carbon Dioxide and Amines: Formed from the reaction with water.
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenyl isocyanate: Similar structure but with the nitro group in the para position.
Phenyl isocyanate: Lacks the nitro group, making it less reactive.
Methyl isocyanate: Smaller alkyl group instead of the phenyl group, used in different industrial applications.
Uniqueness: 2-Nitrophenyl isocyanate is unique due to the presence of both the nitro and isocyanate groups on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.
Eigenschaften
IUPAC Name |
1-isocyanato-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-5-8-6-3-1-2-4-7(6)9(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVZITODZAQRQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062975 | |
| Record name | Benzene, 1-isocyanato-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3320-86-3 | |
| Record name | 2-Nitrophenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3320-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-isocyanato-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003320863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrophenyl isocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-isocyanato-2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-isocyanato-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitrophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical reactivity of 2-Nitrophenyl Isocyanate?
A1: 2-Nitrophenyl Isocyanate readily reacts with nucleophiles like hydrazines. For example, it reacts with benzoylhydrazine to form 1-Benzoyl-4-(2-nitrophenyl)semicarbazide []. This reactivity stems from the electrophilic nature of the isocyanate group (-N=C=O).
Q2: How does the structure of 1-Benzoyl-4-(2-nitrophenyl)semicarbazide, a derivative of 2-Nitrophenyl Isocyanate, influence its molecular conformation and crystal packing?
A2: The structure of 1-Benzoyl-4-(2-nitrophenyl)semicarbazide exhibits a dihedral angle of 71.49° between the phenyl and nitrophenyl rings []. An intramolecular N—H⋯O hydrogen bond stabilizes this conformation, forming an S(6) ring. Furthermore, intermolecular N—H⋯O hydrogen bonds influence the crystal packing of the molecule [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














